molecular formula C19H38O2 B1604773 Methyl isostearate CAS No. 5129-61-3

Methyl isostearate

Cat. No. B1604773
CAS RN: 5129-61-3
M. Wt: 298.5 g/mol
InChI Key: KDQIFKKWPMBNOH-UHFFFAOYSA-N
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Description

Methyl isostearate (MIS) is a fatty acid ester that is used in a wide range of applications, including cosmetics, personal care products, pharmaceuticals, and food products. It is a naturally occurring compound found in many plants and animals, and is also produced synthetically. MIS has a wide range of properties that make it an attractive choice for many applications. It is an effective surfactant, emollient, and solubilizer, and has been shown to have anti-microbial and anti-inflammatory properties. In addition, MIS has been studied for its potential use in the treatment of a variety of skin conditions, including acne, psoriasis, and eczema.

Scientific Research Applications

1. Cosmetic Industry Applications

Methyl isostearate is widely used in skin creams and other cosmetics. In a study analyzing skin creams, "isostearic acid" (a related component) was found to be esterified with isopropanol, sorbitan, or polyglycerols. This mixture of many methyl-branched isomers of stearic acid (18:0) contributes significantly to the properties of skin creams. An effective method was developed for quantifying isostearates in cosmetics, using GC-EI-MS in the selected ion monitoring (SIM) mode (Vetter & Wegner, 2009).

2. Chemical Analysis and Separation Techniques

This compound has been studied in the context of reverse phase thin-layer chromatography (RPTLC). The RM values of this compound and other fatty acid methyl esters were correlated with various chemical properties, providing insight into their behavior in different phases and conditions (Pyka & Bober, 2002).

3. Biofuel and Energy Applications

This compound and related compounds have potential applications in biofuel and energy sectors. Research has focused on developing chemical kinetic mechanisms for biodiesel, where compounds like this compound play a crucial role. Efforts include studying molecular structure's effects on combustion and developing predictive models for biodiesel combustion (Lai, Lin, & Violi, 2011).

4. Industrial Lubricants and Fluidity

This compound has been identified as having excellent thermostability, lubricity, and reduced freezing points, making it a potential candidate for industrial lubricants. A techno-economic model for industrial-scale production of isostearic acid by zeolite-catalyzed isomerization was developed to explore its feasibility as a biodiesel additive (Ngo, Yee, McAloon, & Haas, 2014).

5. Nanotechnology and Material Science

This compound has been involved in the synthesis of nitrogen-doped anatase titania, a material with strong photoabsorption in the visible light region, indicating potential applications in photocatalysis and material science (Matsumoto et al., 2004).

6. Environmental Sciences

In environmental applications, this compound derivatives have been used in the study of soilborne pest and disease management. Biofumigation with isothiocyanates, chemically similar to compounds derived from this compound, has been explored as a potential alternative to synthetic fumigants (Matthiessen & Kirkegaard, 2006).

properties

IUPAC Name

methyl 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21-3/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQIFKKWPMBNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027738
Record name Methyl 16-methylheptadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5129-61-3, 68517-10-2
Record name Methyl 16-methylheptadecanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 16-methylheptadecanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068517102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, methyl ester
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Record name Methyl 16-methylheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl isostearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.383
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Record name METHYL 16-METHYLHEPTADECANOATE
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Synthesis routes and methods

Procedure details

About 780 grams of isostearic acid (acid number=194.4), 1 gram of p-toluenesulfonic acid were charged to a flask equipped with a heating mantle, stirrer, sub-surface inlet tube with a nitrogen purge and a condenser. The contents of the flask were heated under nitrogen flow to 117° C. About 400 grams of methanol were then added via the sub-surface inlet tube over 3.5 hours (acid number=9.6), 200 grams of additional methanol were added and the reaction continued for another 1.5 hours to obtain a final acid number of 0.6.
Quantity
780 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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